lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate
CAS No.: 2172255-20-6
Cat. No.: VC5637414
Molecular Formula: C5H7LiN2O2S
Molecular Weight: 166.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2172255-20-6 |
|---|---|
| Molecular Formula | C5H7LiN2O2S |
| Molecular Weight | 166.12 |
| IUPAC Name | lithium;2,5-dimethylpyrazole-3-sulfinate |
| Standard InChI | InChI=1S/C5H8N2O2S.Li/c1-4-3-5(10(8)9)7(2)6-4;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |
| Standard InChI Key | SICKQBHSXQFUQP-UHFFFAOYSA-M |
| SMILES | [Li+].CC1=NN(C(=C1)S(=O)[O-])C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Methyl groups occupy the 1- and 3-positions, while a sulfinate () group is attached to the 5-position. The lithium cation () forms an ionic bond with the sulfinate oxygen atoms, stabilizing the structure .
The SMILES notation () and InChIKey (SICKQBHSXQFUQP-UHFFFAOYSA-M) provide precise representations of its connectivity and stereoelectronic features .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 2172255-20-6 |
| Molecular Formula | |
| Molecular Weight | 166.12 g/mol |
| IUPAC Name | Lithium;2,5-dimethylpyrazole-3-sulfinate |
| Topological Polar Surface Area | 66.8 Ų |
Synthesis and Optimization
Reaction Pathway
The synthesis involves sulfination of 1,3-dimethyl-1H-pyrazole using sulfur dioxide () under controlled conditions. Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to prevent proton exchange and side reactions.
Stepwise Procedure:
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Sulfination: 1,3-Dimethylpyrazole reacts with at 0–5°C to form the sulfinic acid intermediate.
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Lithiation: The sulfinic acid is treated with lithium hydroxide () or lithium hydride () to yield the lithium sulfinate salt.
Table 2: Optimal Synthesis Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C (Step 1); 25°C (Step 2) |
| Solvent | THF or DMF |
| Reaction Time | 4–6 hours (Step 1); 2 hours (Step 2) |
| Yield | 68–72% |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, DMSO-d6):
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δ 2.21 (s, 3H, N-CH3),
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δ 2.45 (s, 3H, C-CH3),
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δ 6.88 (s, 1H, pyrazole H4).
-
-
NMR: Signals for sulfinate () carbons appear at δ 118–122 ppm.
Infrared (IR) Spectroscopy
Strong absorption bands at:
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1150 cm (asymmetric stretch),
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1040 cm (symmetric stretch),
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1550 cm (pyrazole ring vibrations).
Applications in Coordination Chemistry
Ligand in Metal Complexation
The sulfinate group acts as a bidentate ligand, coordinating to metal centers via oxygen atoms. Lithium’s small ionic radius () enhances lattice energy, stabilizing metal-organic frameworks (MOFs).
Example Reaction:
This nickel complex exhibits catalytic activity in cross-coupling reactions.
Catalytic Applications
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Suzuki-Miyaura Coupling: Enhances palladium-catalyzed aryl-aryl bond formation.
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Hydrogenation: Stabilizes ruthenium catalysts in ketone reduction.
Future Research Directions
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Pharmacological Studies: Explore antimicrobial or anticancer properties of metal complexes.
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Material Science: Develop Li-doped MOFs for gas storage or ion conduction.
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